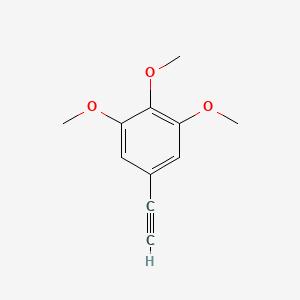

5-Ethynyl-1,2,3-trimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-5-8-6-9(12-2)11(14-4)10(7-8)13-3/h1,6-7H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZJQFRCCCDJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474064 | |

| Record name | 5-Ethynyl-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53560-33-1 | |

| Record name | 5-Ethynyl-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethynyl 1,2,3 Trimethoxybenzene and Its Precursors

Established Synthetic Routes to 5-Ethynyl-1,2,3-trimethoxybenzene

The most direct preparations of this compound begin with its corresponding aldehyde, 3,4,5-trimethoxybenzaldehyde (B134019). This precursor is converted to the terminal alkyne through a reliable one-carbon homologation reaction.

Corey-Fuchs Olefination Approach

A cornerstone in alkyne synthesis is the Corey-Fuchs reaction, a two-step process that efficiently converts an aldehyde into a terminal alkyne. nih.govwikipedia.org This method is the most prominent for synthesizing this compound from its aldehyde precursor.

The reaction sequence begins with the treatment of 3,4,5-trimethoxybenzaldehyde with a phosphorus ylide generated in situ from triphenylphosphine (B44618) and carbon tetrabromide. This step, analogous to a Wittig reaction, produces a 1,1-dibromoalkene intermediate. alfa-chemistry.com In the second step, this intermediate is treated with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium (n-BuLi). The base facilitates a lithium-halogen exchange and subsequent elimination, leading to the formation of the terminal alkyne. nih.govalfa-chemistry.com

Dibromo-olefination: Reaction of the aldehyde with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to form the dibromoalkene.

Alkyne Formation: Treatment of the dibromoalkene with n-butyllithium to yield the final ethynyl (B1212043) product.

| Step | Reactants | Reagents | Product | Key Transformation |

| 1 | 3,4,5-Trimethoxybenzaldehyde | CBr₄, PPh₃ | 1,1-Dibromo-2-(3,4,5-trimethoxyphenyl)ethene | Aldehyde to Dibromoalkene |

| 2 | 1,1-Dibromo-2-(3,4,5-trimethoxyphenyl)ethene | n-BuLi, then H₂O | This compound | Dibromoalkene to Alkyne |

This table outlines the general steps of the Corey-Fuchs reaction as applied to the synthesis of this compound.

Synthetic Strategies from 3,4,5-Trimethoxybenzaldehyde

The viability of the Corey-Fuchs approach is contingent on the availability of the starting material, 3,4,5-trimethoxybenzaldehyde. This aromatic aldehyde can be prepared through several established laboratory and industrial methods. slideshare.net

One common laboratory-scale synthesis involves a modified Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride. acs.org In this catalytic hydrogenation, the acid chloride is reduced to the aldehyde over a poisoned palladium catalyst (e.g., palladium on carbon) in the presence of a regulator like Quinoline S to prevent over-reduction to the alcohol. acs.org

Alternatively, 3,4,5-trimethoxybenzaldehyde can be synthesized via the methylation of other naturally derived aldehydes. For instance, the methylation of syringealdehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) using a methylating agent like dimethyl sulfate (B86663) in the presence of a base provides a direct route to the desired trimethoxy-substituted aldehyde.

Advanced Synthesis of Analogues and Derivatives of this compound

The core structure of this compound serves as a scaffold for creating more complex analogues. These derivatives are synthesized by introducing varied functional groups onto the benzene (B151609) ring, enabling the exploration of novel molecular architectures.

Incorporation of Long-Chain Alkyloxy Groups

To create analogues with modified physical properties, such as increased lipophilicity, long-chain alkyloxy groups can be incorporated in place of one or more methoxy (B1213986) groups. A general strategy for this involves the Williamson ether synthesis, a robust method for forming ethers from an alcohol (or phenol) and an alkyl halide. masterorganicchemistry.combyjus.com

The synthesis would commence with a suitably hydroxylated benzaldehyde, such as protocatechualdehyde (3,4-dihydroxybenzaldehyde) or gallaldehyde (3,4,5-trihydroxybenzaldehyde). The phenolic hydroxyl groups are deprotonated with a base (e.g., potassium carbonate or sodium hydride) to form a phenoxide, which then acts as a nucleophile. youtube.commasterorganicchemistry.com This phenoxide subsequently displaces the halide from a long-chain alkyl halide (e.g., 1-bromodecane) in an SN2 reaction to form the desired long-chain alkyloxy-substituted benzaldehyde. Once the desired ether linkages are established, the aldehyde functionality can be converted to the ethynyl group using the Corey-Fuchs reaction as previously described.

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | Hydroxy-substituted benzaldehyde | Long-chain alkyl halide, Base (e.g., K₂CO₃) | Long-chain alkyloxy-substituted benzaldehyde | Installation of alkyloxy chains |

| 2 | Long-chain alkyloxy-substituted benzaldehyde | CBr₄, PPh₃, n-BuLi | Ethynyl-alkyloxy-benzene derivative | Conversion of aldehyde to alkyne |

This table presents a generalized synthetic strategy for preparing long-chain alkyloxy analogues.

Synthesis of Azido-Substituted Trimethoxybenzene Intermediates

Azido-substituted aromatic compounds are highly valuable intermediates, particularly for their utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." mdpi.com Synthesizing an azido-substituted trimethoxybenzene creates a precursor that can be coupled with alkyne-containing molecules.

A standard method for introducing an azide (B81097) group onto an aromatic ring starts with the corresponding aniline (B41778) (amino-substituted arene). researchgate.net The synthesis of an azido-trimethoxybenzene intermediate would thus begin with an amino-trimethoxybenzene derivative. The amino group is first converted to a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid at low temperatures. researchgate.net The resulting diazonium salt is then treated with sodium azide (NaN₃) to displace the diazonium group and yield the aryl azide. researchgate.net More modern, one-pot procedures using reagents like t-butyl nitrite and azidotrimethylsilane (B126382) under neutral conditions have also been developed. organic-chemistry.org These azido-trimethoxybenzene intermediates can then be used in subsequent reactions with alkynes.

Optimization and Mechanistic Considerations in Synthetic Protocols for this compound

The efficiency of the Corey-Fuchs reaction for synthesizing this compound can be influenced by several factors. Understanding the underlying mechanism is key to optimizing the protocol.

The second stage of the reaction, the conversion of the 1,1-dibromoalkene to the alkyne, proceeds via the Fritsch-Buttenberg-Wiechell (FBW) rearrangement. stackexchange.comwikipedia.org Upon treatment with a strong base like n-BuLi, a vinylic proton is first abstracted. This is followed by a lithium-halogen exchange and α-elimination, which generates a highly reactive vinyl carbene intermediate. chemeurope.com A 1,2-migration of the trimethoxyphenyl group then occurs, leading to the formation of the stable terminal alkyne product. stackexchange.comchemeurope.com

Optimization strategies often focus on improving yields and simplifying purification. For instance, the addition of zinc dust during the initial ylide formation can reduce the amount of triphenylphosphine required, which simplifies the removal of the triphenylphosphine oxide byproduct. wikipedia.org Furthermore, careful selection of the base and reaction conditions in the second step can be crucial. Using a milder base or controlling the stoichiometry can sometimes allow for the isolation of the 1-bromoalkyne intermediate, which is itself a useful synthetic building block for further functionalization. wikipedia.org For large-scale preparations, alternative reagents have been explored to circumvent issues with the handling of triphenylphosphine oxide. alfa-chemistry.com

Chemical Transformations and Reaction Pathways of 5 Ethynyl 1,2,3 Trimethoxybenzene

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govnih.gov The reaction of 5-ethynyl-1,2,3-trimethoxybenzene with various azides under Cu(I) catalysis exemplifies this principle, providing a powerful tool for molecular assembly. ed.ac.uk

The CuAAC reaction between a terminal alkyne, such as this compound, and an organic azide (B81097) leads to the formation of a 1,4-disubstituted 1,2,3-triazole ring system. nih.govnih.gov This transformation is highly efficient and regioselective. The resulting triazole core is a stable aromatic heterocycle that can act as a rigid linker in larger molecules. For instance, the reaction has been employed to link the trimethoxyarene unit, similar to that in combretastatin (B1194345) A4, with other molecular fragments like coumarins via a 1,2,3-triazole bridge. researchgate.net The fundamental reaction involves the activation of the terminal alkyne by a copper(I) species to form a copper(I) acetylide, which then reacts with the azide. nih.govnih.gov

A significant advantage of the CuAAC is its remarkable regioselectivity. Unlike the uncatalyzed Huisgen thermal cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed version almost exclusively produces the 1,4-disubstituted product. nih.govnih.govnih.gov This high degree of control is a key feature of the reaction's utility. The reaction is compatible with a wide array of azide partners bearing diverse functional groups. This allows for the synthesis of a vast library of triazole derivatives incorporating the 1,2,3-trimethoxyphenyl moiety. The reaction's scope extends to various azide substrates, including those that are bulky or contain polar and apolar groups, consistently affording the 1,4-disubstituted triazoles in good yields. nih.gov

Below is a representative table illustrating the scope of the CuAAC reaction with various azide partners.

| Azide Partner | Product (1,4-Disubstituted 1,2,3-Triazole) | Typical Yield (%) |

| Benzyl Azide | 1-Benzyl-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole | High |

| Phenyl Azide | 1-Phenyl-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole | High |

| 4-Azidocoumarin | 4-((4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)coumarin | Good |

| Azido-functionalized Nucleoside Analogue | 1,4-Disubstituted triazolyl nucleoside phosphonate (B1237965) prodrug | 57-91 nih.gov |

This table is illustrative and based on the general high-yielding nature of the CuAAC reaction.

The efficacy of the CuAAC reaction is highly dependent on the catalytic system and reaction conditions. The active catalyst is the copper(I) ion, which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate. ed.ac.uknih.gov The use of ligands can significantly accelerate the reaction and protect sensitive substrates from oxidative damage. nih.gov

Various catalytic systems have been developed to optimize the CuAAC reaction. These often involve a copper source and a stabilizing ligand. The reactions are typically conducted under mild conditions, often at room temperature and in a variety of solvents, including aqueous mixtures, which is advantageous for biological applications. nih.govnih.gov

| Copper Source | Ligand/Additive | Reducing Agent | Solvent | Temperature |

| CuSO₄ | Tris(benzyltriazolylmethyl)amine (TBTA) | Sodium Ascorbate | t-BuOH/H₂O | Room Temp |

| CuI | N,N-Diisopropylethylamine (DIPEA) | None | THF, CH₂Cl₂ | Room Temp |

| Cu(OAc)₂ | Bathophenanthroline | Sodium Ascorbate | DMSO/H₂O | Room Temp |

| Copper Nanoparticles (E-Cu-NPs) | None | None | PBS | 37 °C ed.ac.uk |

This table represents common catalytic systems and conditions for CuAAC reactions.

Alternative Cycloaddition Reactions and Regioisomeric Control

While CuAAC provides excellent control for the synthesis of 1,4-disubstituted triazoles, alternative cycloaddition methods offer access to other regioisomers or different heterocyclic systems. The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, conducted at elevated temperatures without a metal catalyst, typically results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org

For selective synthesis of the 1,5-regioisomer, Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has emerged as a powerful complementary method to CuAAC. beilstein-journals.org This reaction provides a direct pathway to 1,5-disubstituted 1,2,3-triazoles. Furthermore, metal-free cycloaddition reactions, sometimes promoted by visible light or organocatalysts, are being developed to afford different regioisomers or to avoid metal contamination. rsc.orgresearchgate.net Other types of cycloadditions, such as [3+3] cycloadditions, can lead to the formation of six-membered heterocyclic rings, representing a different reaction pathway for alkynes. nih.gov

Other Coupling Reactions and Functional Group Interconversions Involving this compound

The terminal alkyne functionality of this compound allows for its participation in various coupling reactions beyond cycloadditions. These reactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds. Standard functional group interconversions of terminal alkynes, such as hydration to form methyl ketones or oxidation, are also applicable. vanderbilt.edu

The ethynyl (B1212043) group can undergo coupling reactions with carborane derivatives. For instance, palladium-catalyzed cross-coupling reactions can be used to connect ethynyl-containing aromatic compounds to halogenated carboranes, such as di-bromo-carboranes. nih.goviaea.org This methodology allows for the incorporation of the bulky, three-dimensional carborane cage into organic molecules, which can significantly alter their physical and biological properties. These reactions provide a pathway to novel carborane-containing materials and pharmacophores. nih.gov The synthesis of carborane-fused heterocycles via such coupling strategies has been reported, demonstrating the utility of this approach for creating structurally diverse compounds. nih.gov

Spectroscopic and Structural Elucidation of 5 Ethynyl 1,2,3 Trimethoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For 5-Ethynyl-1,2,3-trimethoxybenzene, ¹H and ¹³C NMR spectroscopy provide crucial information about the electronic environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the acetylenic proton. The chemical shifts (δ) are influenced by the electron-donating methoxy groups and the electron-withdrawing ethynyl (B1212043) group.

The two aromatic protons are chemically equivalent and are expected to appear as a singlet in the aromatic region, typically between δ 6.5 and 7.5 ppm. The three methoxy groups, being in different positions relative to the ethynyl group, may show distinct singlets. The two methoxy groups at positions 1 and 3 are equivalent and should produce a single signal, while the methoxy group at position 2 will have a unique chemical shift. These signals are anticipated in the range of δ 3.8-4.0 ppm. The acetylenic proton, being directly attached to the sp-hybridized carbon, will resonate as a singlet at approximately δ 3.0-3.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.7 - 7.0 | s | 2H |

| OCH₃ (C1, C3) | ~3.9 | s | 6H |

| OCH₃ (C2) | ~3.85 | s | 3H |

| Acetylenic-H | ~3.2 | s | 1H |

Note: Predicted values are based on the analysis of related trimethoxybenzene compounds and general NMR principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound will provide information on all the carbon atoms in the molecule. The symmetry of the molecule will result in fewer signals than the total number of carbon atoms.

The aromatic carbons will appear in the region of δ 110-160 ppm. The carbons bearing the methoxy groups (C1, C2, C3) will be the most downfield in this region due to the deshielding effect of the oxygen atoms. The carbon attached to the ethynyl group (C5) and the unsubstituted aromatic carbons (C4, C6) will have distinct chemical shifts. The two acetylenic carbons are expected to resonate in the range of δ 75-90 ppm. The methoxy carbons will appear as sharp signals around δ 55-61 ppm. libretexts.orgrsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1, C3 | ~153 |

| C2 | ~140 |

| C4, C6 | ~110 |

| C5 | ~115 |

| Acetylenic C (C≡CH) | ~83 |

| Acetylenic C (C≡CH) | ~78 |

| OCH₃ (C1, C3) | ~56 |

| OCH₃ (C2) | ~61 |

Note: Predicted values are based on the analysis of 1,2,3-trimethoxybenzene (B147658) and related ethynylbenzene compounds. libretexts.orgchemicalbook.com

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. A COSY spectrum would show correlations between coupled protons, although for this molecule with mostly singlet signals, its utility would be in confirming the absence of coupling. HSQC would correlate each proton with its directly attached carbon atom. The most informative would be the HMBC spectrum, which reveals long-range (2-3 bond) correlations between protons and carbons, thus confirming the substitution pattern on the aromatic ring and the position of the ethynyl group.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the ethynyl group, the C≡C triple bond, the C-O bonds of the methoxy groups, and the aromatic C=C bonds.

A sharp, weak to medium intensity band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration of a terminal alkyne. orgchemboulder.com The C≡C stretching vibration is expected to appear as a weak absorption in the region of 2100-2140 cm⁻¹. The aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy groups will be observed just below 3000 cm⁻¹. vscht.cz Strong absorptions corresponding to the C-O stretching of the aryl ether methoxy groups are expected in the region of 1250-1000 cm⁻¹. vscht.cz The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region. vscht.cz

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| ≡C-H Stretch | ~3300 | Sharp, Weak-Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (OCH₃) | 2950-2850 | Medium |

| C≡C Stretch | 2140-2100 | Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1250-1000 | Strong |

Note: Predicted values are based on characteristic IR absorption frequencies for functional groups. orgchemboulder.comnist.gov

Mass Spectrometry: High-Resolution and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula of this compound. The calculated exact mass for C₁₁H₁₂O₃ is 192.07864 g/mol . lookchem.com

Electron ionization (EI) mass spectrometry would reveal the fragmentation pattern of the molecule, providing further structural information. The molecular ion peak ([M]⁺) at m/z 192 would be expected. Common fragmentation pathways would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, leading to fragment ions at m/z 177. Subsequent loss of carbon monoxide (CO) from the resulting phenoxy-like structures is also a plausible fragmentation route. Cleavage of the ethynyl group could also occur.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 177 | [M - CH₃]⁺ |

| 162 | [M - 2CH₃]⁺ |

| 149 | [M - CH₃ - CO]⁺ |

| 119 | [M - 3CH₃ - CO]⁺ |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for similar compounds. nih.gov

X-ray Crystallography of Key this compound Derivatives

To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. However, the synthesis of derivatives of this compound, particularly through reactions of the ethynyl group, could yield crystalline materials suitable for X-ray diffraction analysis.

Information regarding the spectroscopic and structural elucidation of this compound and its derivatives is not available in the public domain.

Despite a comprehensive search of scientific literature and databases, no specific experimental or computational studies detailing the advanced spectroscopic characterization of this compound could be located. Consequently, the generation of a scientifically accurate article with detailed research findings, as per the user's request, is not possible at this time.

The required data for the sections on Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Photoluminescence and Solvatochromism Studies, including specific data tables and detailed research findings for this particular compound, are absent from the available scientific record.

While general principles of TD-DFT and solvatochromism are well-established for various classes of molecules, applying these concepts to this compound without specific research would be speculative and would not meet the required standards of scientific accuracy and detailed reporting.

Therefore, the requested article cannot be generated.

Table of Compounds Mentioned

As no article was generated, there are no compounds to list in this table.

Computational Chemistry and Theoretical Insights into 5 Ethynyl 1,2,3 Trimethoxybenzene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for 5-Ethynyl-1,2,3-trimethoxybenzene would offer fundamental insights into its structure and reactivity.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for understanding its reactivity towards electrophiles and nucleophiles.

Molecular Orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool to translate the complex wavefunctions from DFT calculations into a more intuitive chemical language of bonds, lone pairs, and delocalization effects. wikipedia.orgwisc.eduwisc.edu For this compound, NBO analysis would quantify the hybridization of atomic orbitals and the polarization of chemical bonds. The NBO coefficients would describe the contribution of each atom to a particular bond, offering a detailed picture of the bonding within the molecule. For instance, it would reveal the nature of the C-C triple bond of the ethynyl (B1212043) group and the C-O bonds of the methoxy (B1213986) groups.

A hypothetical table of NBO analysis results is presented below to illustrate the type of data that would be generated.

| Bond/Lone Pair | Type | Occupancy | Hybridization (Atom 1) | Hybridization (Atom 2) |

| C(ring)-C(ethynyl) | σ | ~1.99 | sp² | sp |

| C≡C | σ | ~1.98 | sp | sp |

| C≡C | π | ~1.97 | p | p |

| C(ring)-O | σ | ~1.99 | sp² | sp³ |

| O-C(methyl) | σ | ~1.99 | sp³ | sp³ |

| O(methoxy) | LP | ~1.95 | p | - |

Note: This table is illustrative and does not represent actual calculated data.

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT would determine the most stable three-dimensional structure of this compound. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides accurate bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for the three methoxy groups, which can rotate around the C(ring)-O bonds. DFT calculations can be used to map the potential energy surface associated with the rotation of these groups, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. Studies on the related compound 1,3,5-trimethoxybenzene have shown that the conformation of methoxy groups can significantly impact the molecule's properties. researchgate.neticm.edu.pl

Mechanistic Studies via Computational Modeling of Reactions Involving this compound

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as electrophilic additions to the ethynyl group or nucleophilic aromatic substitution, DFT calculations can be employed to:

Identify transition states: These are the highest energy points along the reaction coordinate and are critical for determining the reaction rate.

Calculate activation energies: The energy difference between the reactants and the transition state determines how fast a reaction will proceed.

Determine reaction pathways: By mapping the entire potential energy surface, the most likely sequence of steps in a reaction can be identified.

Such studies would provide a detailed, atomistic understanding of the reactivity of this compound, guiding the design of synthetic routes and the prediction of reaction outcomes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. An MD simulation of this compound, typically in a solvent like water or an organic solvent, would provide insights into:

Solvation effects: How the solvent molecules arrange around the solute and how this affects its conformation and properties.

Conformational dynamics: The flexibility of the molecule and the transitions between different conformations over time.

Intermolecular interactions: If other molecules are present in the simulation, MD can be used to study how this compound interacts with them, for example, at a binding site of a protein.

These simulations would offer a dynamic picture of the molecule's behavior, complementing the static information obtained from DFT calculations.

Lattice Energy Calculations for Solid-State Properties

For understanding the properties of this compound in its solid state, lattice energy calculations are essential. These calculations determine the energy of the crystal lattice, which is the energy released when the individual molecules come together to form the crystal.

By calculating the lattice energy for different possible crystal packing arrangements (polymorphs), it is possible to predict the most stable crystal structure. These calculations are crucial for understanding and predicting solid-state properties such as:

Melting point

Solubility

Hardness

Crystal habit

Understanding these properties is of great importance in materials science and pharmaceutical development, where the solid-state form of a compound can significantly impact its performance.

Biological Activities and Pharmaceutical Applications of 5 Ethynyl 1,2,3 Trimethoxybenzene Derivatives

Anticancer and Antiproliferative Potentials

Derivatives of 5-ethynyl-1,2,3-trimethoxybenzene have demonstrated significant potential as anticancer and antiproliferative agents. These compounds have been shown to inhibit the growth of various human cancer cell lines through multiple mechanisms of action.

Inhibition of Cell Proliferation in Various Human Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. For instance, certain analogues have shown activity against lung (A549), breast (MCF-7 and MDA-MB-231), and prostate cancer cells. nih.gov Specifically, compounds 5a, 5e, 5h, 5l, and 5o were found to be cytotoxic against A549 lung cancer cells. nih.gov In another study, novel thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrids displayed promising anticancer activity, particularly against MCF-7 breast cancer cells, while showing no effect on the viability of normal cells. nih.gov

The antiproliferative activity of these compounds is often evaluated using the MTT assay, with standard reference drugs like erlotinib (B232) used as a positive control. nih.gov The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds. For example, andrographolide (B1667393) (AP) has an IC50 of 77.87 μM against MDA-MB-231 cells. nih.gov

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

| 5a, 5e, 5h, 5l, 5o | A549 (Lung) | Cytotoxic | nih.gov |

| Thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrids | MCF-7 (Breast) | Good anticancer activity | nih.gov |

| Andrographolide (AP) | MDA-MB-231 (Breast) | IC50 of 77.87 μM | nih.gov |

Proposed Mechanisms of Action: Apoptosis Induction, Cell Cycle Arrest, Enzyme Inhibition

The anticancer effects of this compound derivatives are attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and enzyme inhibition.

Apoptosis Induction: Many of these compounds trigger programmed cell death, or apoptosis, in cancer cells. For example, prunetrin, a flavonoid, promotes the cleavage of PARP and caspase-3, which are hallmark proteins of apoptosis. nih.gov It also increases the expression of the pro-apoptotic protein Bak while decreasing the anti-apoptotic protein Bcl-xL, indicating that apoptosis proceeds through the mitochondrial pathway. nih.gov Similarly, compound 7e, a thiazolidinedione derivative, was found to cause cell death in MCF-7 cells through apoptosis. nih.gov

Cell Cycle Arrest: These derivatives can also halt the cell cycle at specific phases, preventing cancer cell proliferation. Prunetrin, for instance, arrests the cell cycle in the G2/M phase by downregulating cyclin B1, CDK1/CDC2, and CDC25c. nih.gov Another compound, 4g, a 1,2,3-triazole linked tetrahydrocurcumin (B193312) derivative, was shown to arrest the cell cycle at the G1 phase in HCT-116 colon carcinoma cells. nih.gov

Enzyme Inhibition: Inhibition of key enzymes involved in cancer progression is another important mechanism. Some 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-one derivatives have been shown to inhibit NADPH oxidase 4 (Nox4), which can contribute to their antiproliferative effects. nih.gov Additionally, some of these compounds can inhibit tubulin polymerization, a mechanism shared by well-known anticancer agents like colchicine. nih.gov Furthermore, certain derivatives have been identified as inhibitors of human topoisomerases I and II. nih.gov Specifically, compound 7e inhibits both enzymes, while compounds 7c and 7d only block human topoisomerase II. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of these compounds. These studies have revealed that the electronic and lipophilic properties of substituents on the phenyl rings significantly influence their anticancer activity. nih.gov Both electron-donating and electron-withdrawing groups can impact cellular uptake and how the compound interacts with its target. nih.gov The trimethoxybenzene moiety is a key structural feature, and its substitution pattern plays a significant role in the observed biological activity.

Molecular Docking for Target Identification and Binding Interactions

Molecular docking studies are employed to predict the binding modes of these compounds with their biological targets and to identify potential new targets. For instance, docking simulations suggested that human topoisomerases I and II are possible targets for certain thiazolidinedione derivatives, which was later confirmed by enzymatic assays. nih.gov In another study, molecular docking revealed that the anticancer effect of compound 4g in colon cancer may be due to its inhibition of the APC–Asef binding. nih.gov These in silico studies provide valuable insights that corroborate in vitro findings and guide further drug development. nih.gov

Development of Chalcone-1,2,3-Triazole Hybrids as Anticancer Agents Incorporating the Trimethoxybenzene Moiety

A promising strategy in the development of new anticancer agents involves the creation of hybrid molecules that combine different pharmacophores. nih.govresearchgate.net Chalcone-1,2,3-triazole hybrids incorporating the trimethoxybenzene moiety have emerged as a potent class of anticancer compounds. nih.govresearchgate.net The 1,2,3-triazole ring is known for its stability and ability to form hydrogen bonds, which can enhance the binding affinity of the hybrid molecule to its target. nih.govresearchgate.net Chalcones possess an α,β-unsaturated carbonyl system that is crucial for their anticancer activity. nih.govresearchgate.net The synergistic effect of combining these two moieties with the trimethoxybenzene scaffold has resulted in compounds with significant antiproliferative properties. nih.govresearchgate.net

Antimicrobial and Antiparasitic Activities

While the primary focus of research on this compound derivatives has been on their anticancer potential, the structural motifs present in these compounds suggest they may also possess antimicrobial and antiparasitic properties. The 1,2,3-triazole ring, for instance, is a well-known pharmacophore in antimicrobial drug discovery. Further research is needed to fully explore the potential of these derivatives as antimicrobial and antiparasitic agents.

Antitrypanosomastid Activity

Derivatives of this compound have been investigated for their potential to combat trypanosomatid parasites, the causative agents of debilitating diseases such as Chagas disease, caused by Trypanosoma cruzi. Research has focused on the synthesis of 1,2,3-triazole-based hybrids, which have demonstrated significant in vitro activity against this parasite.

In one study, a series of 1,2,3-triazole analogues were synthesized and evaluated for their trypanocidal potential. Three derivatives, in particular, exhibited potent activity against the trypomastigote form of T. cruzi, with IC50 values significantly lower than the reference drug, benznidazole. nih.gov These compounds, labeled 1d, 1f, and 1g, displayed IC50 values of 0.21 µM, 1.23 µM, and 2.28 µM, respectively, compared to benznidazole's IC50 of 22.79 µM. nih.gov Furthermore, these promising candidates were also active against the intracellular amastigote form of the parasite, with IC50 values under 6.20 µM. nih.gov

The following table summarizes the antitrypanosomal activity of these 1,2,3-triazole derivatives against T. cruzi.

| Compound | Trypomastigote IC50 (µM) | Intracellular Amastigote IC50 (µM) |

| 1d | 0.21 | ≤ 6.20 |

| 1f | 1.23 | ≤ 6.20 |

| 1g | 2.28 | ≤ 6.20 |

| Benznidazole (Reference) | 22.79 | - |

| Data sourced from a 2023 study on 1,2,3-triazole-based hybrids. nih.gov |

These findings highlight the potential of incorporating the this compound scaffold into triazole structures to generate potent antitrypanosomal agents. The mechanism of action is thought to involve the disruption of essential parasitic processes, though further investigation is required to fully elucidate the specific molecular targets.

Antileishmanial Activity

Leishmaniasis, another disease caused by trypanosomatid parasites of the genus Leishmania, is a significant global health issue. The search for new, effective, and less toxic treatments is ongoing, and derivatives of this compound have emerged as a promising area of research.

Studies have explored the synthesis of various derivatives, including those incorporating 1,2,3-triazole and vanillin (B372448) moieties, and evaluated their activity against different Leishmania species. For instance, a series of 2-hydroxy-3-(1,2,3-triazolyl)propyl vanillin derivatives were synthesized and tested against Leishmania infantum, Leishmania amazonensis, and Leishmania braziliensis promastigotes. scielo.brresearchgate.net Among the twenty compounds synthesized, two, designated 3s and 3t, demonstrated the most significant and broad-spectrum activity against all tested Leishmania species. scielo.br

Another study focused on dehydroabietylamine (B24195) derivatives functionalized at the C7 and C12 positions, which also showed promising antileishmanial activity. nih.gov While not direct derivatives of this compound, this research underscores the potential of aromatic compounds with specific substitutions in combating Leishmania.

The following table presents the antileishmanial activity of selected vanillin derivatives.

| Compound | L. infantum IC50 (µM) | L. amazonensis IC50 (µM) | L. braziliensis IC50 (µM) |

| 3s | Active | Active | Active |

| 3t | Active | Active | Active |

| Qualitative data indicating significant activity as reported in a 2025 study. scielo.brresearchgate.net |

Molecular docking studies have suggested that these compounds may exert their antileishmanial effect by binding to and inhibiting sterol 14α-demethylase (CYP51), an essential enzyme in the parasite's cell membrane biosynthesis. scielo.brresearchgate.net

Enzyme Inhibition Studies

The trimethoxybenzene moiety is a key pharmacophore in a variety of enzyme inhibitors, and derivatives of this compound are no exception. Research has explored their potential to inhibit a range of enzymes implicated in various diseases.

One area of investigation has been the inhibition of tubulin polymerization, a critical process in cell division, making it a key target for anticancer drugs. A novel class of compounds, 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles, were synthesized and evaluated for their antiproliferative activity. nih.gov The most active of these, compound 3c, demonstrated significant inhibition of cancer cell growth and was found to disrupt vascular formation in a manner comparable to the well-known tubulin inhibitor, Combretastatin (B1194345) A-4. nih.gov

Another study focused on dimethoxybenzene derivatives with a 5H-pyrrolo[2,3-b]pyrazine scaffold as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancer. nih.gov A derivative with a dichloro substitution on the dimethoxybenzene ring (compound 7) showed a significant increase in inhibitory activity, with an IC50 of 14 nmol/L. nih.gov

Furthermore, 1,2,4-triazole (B32235) derivatives bearing an azinane analogue have been shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential candidates for the management of diabetes. nih.gov

The following table summarizes the enzyme inhibitory activities of various trimethoxybenzene derivatives.

| Compound Class | Target Enzyme | Key Findings |

| 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles | Tubulin | Compound 3c showed potent antiproliferative and anti-vascular activity. nih.gov |

| Dimethoxybenzene-pyrrolo[2,3-b]pyrazine derivatives | FGFR | Compound 7 exhibited an IC50 of 14 nmol/L. nih.gov |

| 1,2,4-Triazole-azinane analogues | α-Glucosidase | Derivatives showed more potent inhibition than the reference standard, acarbose. nih.gov |

These studies collectively demonstrate the versatility of the trimethoxybenzene scaffold in designing potent and selective enzyme inhibitors for a range of therapeutic applications.

Hypoxia Inducible Factor-1α (HIF-1α) Inhibition through Carborane Derivatives of this compound

A particularly innovative application of this compound derivatives is in the development of inhibitors for Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a transcription factor that plays a crucial role in the adaptation of tumor cells to low-oxygen (hypoxic) environments, promoting angiogenesis, metastasis, and resistance to therapy. Therefore, inhibiting HIF-1α is a promising strategy for cancer treatment.

Researchers have synthesized diaryl-substituted ortho- and meta-carboranes as mimics of the natural product manassantin A, a known HIF-1 inhibitor. nih.gov Carboranes are cage-like structures composed of boron and carbon atoms, which can be functionalized with organic moieties. By coupling aryl groups, including those derived from a trimethoxybenzene structure, to the carborane cage, novel HIF-1α inhibitors have been developed.

In one study, two diaryl-substituted ortho-carboranes, compounds 1 and 2, demonstrated significant inhibition of hypoxia-induced HIF-1 transcriptional activity, with IC50 values of 3.2 µM and 2.2 µM, respectively. nih.gov These compounds were found to suppress the accumulation of HIF-1α protein in a concentration-dependent manner without affecting the expression of its mRNA, suggesting that they promote the degradation of the HIF-1α protein. nih.gov

Another study on disubstituted carboranes found that compound 3e was a potent suppressor of HIF-1 transcriptional activity. nih.gov This compound was found to inhibit the chaperone activity of Heat Shock Protein 90 (HSP90), leading to the degradation of its client proteins, which include HIF-1α. nih.gov

The following table presents the HIF-1α inhibitory activity of selected carborane derivatives.

| Compound | HIF-1 Transcriptional Activity IC50 (µM) | Mechanism of Action |

| Diaryl-substituted ortho-carborane 1 | 3.2 | Promotes HIF-1α protein degradation nih.gov |

| Diaryl-substituted ortho-carborane 2 | 2.2 | Promotes HIF-1α protein degradation nih.gov |

| Disubstituted ortho-carborane 3e | Potent (qualitative) | HSP90 inhibitor nih.gov |

| Data sourced from studies on diaryl- and disubstituted carboranes. nih.govnih.gov |

These findings demonstrate the potential of using the unique three-dimensional structure of carboranes in conjunction with the trimethoxybenzene moiety to create a new class of potent and selective HIF-1α inhibitors for cancer therapy.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for 5-Ethynyl-1,2,3-trimethoxybenzene and its Analogues

The advancement of research into this compound and its derivatives is contingent upon the availability of efficient and versatile synthetic routes. While classical methods like the Sonogashira cross-coupling reaction provide a foundational approach, future research will likely focus on developing more sophisticated and sustainable methodologies. rsc.orgresearchgate.net

Key areas for development include:

Palladium-Catalyzed Cross-Coupling: Optimizing palladium-catalyzed reactions, such as the Sonogashira, Stille, and Suzuki couplings, will be crucial. researchgate.netlibretexts.org Research into new generations of ligands and precatalysts can lead to higher yields, milder reaction conditions, and greater functional group tolerance, which is essential for synthesizing complex analogues. nih.gov

Alternative Catalytic Systems: Exploring the use of more abundant and less toxic metals like copper or nickel as catalysts for C-C bond formation could provide more economical and environmentally friendly synthetic pathways. nih.gov

C-H Activation Strategies: Direct C-H activation/functionalization of the 1,2,3-trimethoxybenzene (B147658) core would represent a significant leap in synthetic efficiency, bypassing the need for pre-functionalized starting materials like halogenated arenes.

Flow Chemistry: The implementation of continuous flow technologies could enable safer, more scalable, and highly controlled production of this compound, which is particularly important for handling potentially reactive acetylenic compounds.

A comparative overview of potential synthetic strategies is presented below:

| Methodology | Precursors | Potential Advantages | Areas for Improvement |

| Sonogashira Coupling rsc.orgresearchgate.net | 5-Iodo-1,2,3-trimethoxybenzene, Acetylene source | High reliability, well-established | Use of expensive palladium catalyst, potential for homocoupling side products |

| Stille Coupling researchgate.net | 5-Iodo-1,2,3-trimethoxybenzene, Ethynylstannane reagent | Good functional group tolerance | Toxicity of organotin reagents and byproducts |

| Suzuki Coupling researchgate.net | 5-Bromo-1,2,3-trimethoxybenzene, Ethynylboronic acid derivative | Low toxicity of boron reagents | Stability and availability of ethynylboron reagents |

| C-H Functionalization | 1,2,3-Trimethoxybenzene | Atom economy, reduced synthetic steps | Regioselectivity control, harsh reaction conditions |

Exploration of Untapped Reactivity Profiles

The terminal alkyne (ethynyl group) is a versatile functional handle that offers a gateway to a vast array of chemical transformations. While its role in coupling reactions is established, its full reactive potential in the context of the 1,2,3-trimethoxybenzene scaffold remains largely untapped.

Future research should explore:

Cycloaddition Reactions: The ethynyl (B1212043) group is an excellent participant in cycloaddition reactions. nih.gov For instance, the [3+2] cycloaddition with azides (a "click" reaction) can be used to create a library of 1,2,3-triazole derivatives. uchicago.edunih.gov These reactions are known for their high efficiency and regioselectivity, making them ideal for creating new molecular entities for biological screening. rsc.org Similarly, [5+2] cycloaddition reactions could be employed to construct complex polycyclic systems. researchgate.net

Hydration and Addition Reactions: Selective hydration of the alkyne can yield the corresponding methyl ketone, a valuable intermediate for further functionalization. Other addition reactions across the triple bond could introduce new functional groups and stereocenters.

Polymerization: The ethynyl group can serve as a monomer or co-monomer in the synthesis of novel polymers. sarchemlabs.com The resulting materials could possess unique electronic or optical properties derived from the conjugated polymer backbone and the trimethoxyphenyl side chains.

| Reaction Type | Reagents | Product Class | Potential Application |

| [3+2] Cycloaddition uchicago.edunih.gov | Organic Azides | 1,2,3-Triazoles | Bioorthogonal chemistry, medicinal chemistry |

| Sonogashira Coupling libretexts.org | Aryl Halides | Diarylacetylenes | Organic electronics, functional materials |

| Alkyne Hydration | H₂O, Acid/Metal Catalyst | Ketones | Synthetic intermediates |

| Polymerization sarchemlabs.com | Catalyst | Substituted Polyacetylenes | Conductive polymers, material science |

Advanced Mechanistic Investigations in Biological Systems

The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore found in several potent anti-cancer agents, including the natural product combretastatin (B1194345) A-4, which functions by inhibiting tubulin polymerization. nih.gov Derivatives of 1,2,3-trimethoxybenzene may exhibit similar or novel biological activities.

Future research avenues include:

Target Identification: Investigating the specific molecular targets of this compound derivatives is paramount. Studies suggest that related trimethoxybenzylidene–indolinones may act through inhibition of tubulin assembly or by targeting enzymes like NADPH oxidase 4 (Nox4), which is implicated in cancer cell proliferation. nih.gov

Chemical Biology Probes: The ethynyl group is an ideal handle for creating chemical biology probes. Through click chemistry, it can be attached to reporter tags (like fluorophores or biotin) to enable visualization of cellular uptake, target engagement, and mechanism-of-action studies.

Structure-Activity Relationship (SAR) Studies: Synthesizing a diverse library of analogues by modifying the ethynyl group and the aromatic ring will be essential to delineate the structural requirements for biological activity and to optimize potency and selectivity.

Rational Design of Next-Generation Functional Materials

The rigid, rod-like structure of the ethynyl group combined with the electronic properties of the trimethoxybenzene ring makes this compound an attractive building block for functional organic materials. sarchemlabs.com

Emerging research directions include:

Specialized Polymers and Resins: The use of trimethoxybenzene derivatives in the formulation of specialized polymers and resins is an area of interest. sarchemlabs.com The ethynyl group of this compound provides a reactive site for polymerization, potentially leading to materials with tailored thermal, mechanical, or optical properties. sarchemlabs.com

Organic Electronics: Acetylenic and aromatic-rich compounds are frequently explored for applications in organic electronics. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Liquid Crystals: The rigid structure conferred by the ethynyl-aryl linkage could be exploited in the design of novel liquid crystalline materials. By attaching appropriate mesogenic units, it may be possible to create compounds with unique phase behaviors and electro-optical properties.

Clinical Translation and Therapeutic Potential of this compound Derivatives

While still in the nascent stages of investigation, the structural motifs within this compound suggest a potential for therapeutic applications, particularly in oncology. The compound itself has been noted for its anti-tumor activity in certain cell lines. biosynth.com

Future efforts should be directed towards:

Preclinical Evaluation: Systematic preclinical studies are needed to evaluate the efficacy of novel derivatives in various cancer cell lines and in animal models. The 3,4,5-trimethoxyphenyl group is present in known antitumor agents, providing a strong rationale for investigating these compounds. nih.gov

Lead Optimization: The ethynyl group offers a strategic point for modification to improve pharmacological properties. Medicinal chemistry campaigns can focus on creating derivatives with enhanced potency, better metabolic stability, and improved solubility to identify lead candidates for further development.

Exploring New Therapeutic Areas: While oncology is the most apparent application, the biological activities of trimethoxybenzene derivatives are diverse. drugbank.com Screening programs could uncover potential uses in other areas, such as neurodegenerative or inflammatory diseases. The development of derivatives is being explored for potential applications in both medicines and agrochemicals. sarchemlabs.com

Q & A

Q. What are common synthetic routes for preparing 5-Ethynyl-1,2,3-trimethoxybenzene and its derivatives?

The compound is often synthesized via Huisgen azide-alkyne cycloaddition , a click chemistry method, where this compound reacts with substituted aryl azides to form 1,2,3-triazole analogs. Key steps include iodination, metallation, and allylation of trimethoxybenzene precursors. Characterization typically involves IR, NMR (¹H and ¹³C), and ESI-MS .

Q. How can researchers characterize this compound derivatives?

Standard methods include:

- Spectroscopy : IR for functional group analysis, ¹H/¹³C NMR for structural elucidation.

- Mass spectrometry (ESI-MS) for molecular weight confirmation.

- Chromatography (e.g., column chromatography) for purity assessment. These techniques are critical for verifying synthetic success and identifying regioisomeric byproducts .

Q. What safety precautions are necessary when handling this compound?

Due to its structural analogs (e.g., bromo- and iodo-substituted trimethoxybenzenes), use N95 masks, gloves, and eye protection to avoid skin sensitization and respiratory irritation. Store in combustibles-compliant cabinets (WGK 3 classification) .

Advanced Research Questions

Q. How do methoxy substituents influence regioselectivity in cross-coupling reactions involving this compound?

Methoxy groups act as electron-donating substituents , increasing the electron density of the aromatic ring. This affects oxidation potentials and reaction pathways, as seen in electrochemical [2+2] cycloadditions with dihydropyran. Lower oxidation potentials (e.g., 1.2–1.4 V) enhance selectivity for branched products in hydroformylation .

Q. What strategies optimize catalytic efficiency in cross-electrophile coupling reactions with this compound?

Use Pd or Ni catalysts with ligands (e.g., Cp₂ZrCl₂) to stabilize intermediates. For example, Pd-catalyzed cross-coupling of 5-bromo-1,2,3-trimethoxybenzene with alcohols achieves 62% yield under mild conditions (room temperature, hexane/EtOAc solvent system). Monitor reaction progress via TLC or GC-MS .

Q. How can researchers resolve contradictions in regioselectivity data across different reaction systems?

Perform density functional theory (DFT) calculations to model electron density distributions and transition states. Compare experimental outcomes (e.g., branched vs. linear selectivity in hydroformylation) with computational predictions. Adjust methoxy group positioning to fine-tune steric and electronic effects .

Q. What methodologies are effective for evaluating the cytotoxicity of this compound derivatives?

Use MTT assays on cancer cell lines (e.g., A549 lung cancer cells). IC₅₀ values (e.g., 65–71 µM for triazole analogs) quantify potency. Include selectivity indices against non-cancerous cells to assess therapeutic potential. Validate results with flow cytometry for apoptosis/necrosis differentiation .

Q. How do structural modifications (e.g., allyl vs. ethynyl groups) impact biological activity?

Introduce allyl or chloroethyl groups to enhance lipophilicity and membrane permeability. For example, 5-allyl-1,2,3-trimethoxybenzene derivatives show improved anticancer activity compared to ethynyl analogs. Use QSAR models to correlate substituent effects (e.g., Hammett constants) with bioactivity .

Data Analysis & Experimental Design

Q. How to design experiments for studying electron transfer in this compound-based systems?

Employ cyclic voltammetry to measure oxidation potentials. Correlate results with reaction outcomes (e.g., [2+2] cycloaddition efficiency). Use substrates like 3,4-dihydro-2H-pyran to probe electron transfer mechanisms. Adjust aromatic "redox tags" to modulate electron density .

Q. What statistical approaches are suitable for analyzing conflicting cytotoxicity data?

Apply multivariate analysis (e.g., PCA or ANOVA) to identify variables (e.g., substituent type, concentration) contributing to discrepancies. Validate reproducibility across ≥3 independent experiments. Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference published datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.